molecular formula C18H17NO3 B14938538 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl acetate

2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl acetate

Cat. No.: B14938538
M. Wt: 295.3 g/mol
InChI Key: ROVIHZMYYJBPOY-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate is unique due to its specific structural features, which combine the quinoline and phenyl acetate moieties. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[2-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C18H17NO3/c1-13(20)22-17-11-5-3-9-15(17)18(21)19-12-6-8-14-7-2-4-10-16(14)19/h2-5,7,9-11H,6,8,12H2,1H3

InChI Key

ROVIHZMYYJBPOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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